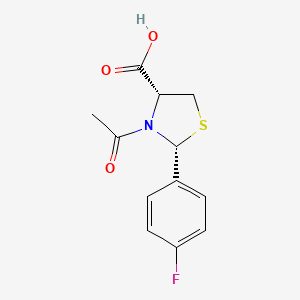

(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPAQKCEQIGTSY-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of L-Cysteine with 4-Fluorobenzaldehyde

The synthesis begins with the formation of the thiazolidine ring via cyclocondensation of L-cysteine hydrochloride monohydrate and 4-fluorobenzaldehyde. This reaction proceeds in an aqueous medium with sodium bicarbonate (NaHCO₃) as a base, facilitating nucleophilic attack by the cysteine thiol group on the aldehyde. The intermediate undergoes intramolecular cyclization, yielding 2-(4-fluorophenyl)-thiazolidine-4-carboxylic acid (Figure 1).

Reaction Conditions :

The stereochemical outcome (2R,4R) is dictated by the chirality of L-cysteine, which enforces a cis configuration during ring closure. Diastereomeric ratios are influenced by solvent polarity and reaction kinetics, though the (2R,4R) form predominates under standard conditions.

Acetylation at the 3-Position

The second step involves acetylation of the nitrogen atom at position 3 using acetic anhydride. This exothermic reaction is conducted under reflux at 90°C, with the acetic anhydride serving as both the acetylating agent and solvent.

Reaction Conditions :

The product is purified via recrystallization or silica gel chromatography (ethyl acetate/hexane, 1:1) to achieve >95% purity.

Table 1. Synthetic Steps and Conditions

Optimization of Reaction Conditions

Temperature and pH in Cyclocondensation

The cyclocondensation yield is highly sensitive to temperature and pH. Elevated temperatures (60–80°C) reduce reaction time but risk side products like over-acetylation. A pH range of 4.5–5.5 optimizes nucleophilic addition while minimizing hydrolysis.

Table 2. Impact of Temperature and pH on Cyclocondensation

| Temperature (°C) | pH | Time (h) | Yield (%) |

|---|---|---|---|

| 25 | 5.0 | 12 | 40 |

| 60 | 5.5 | 6 | 70 |

| 80 | 4.5 | 3 | 90 |

Catalytic Enhancements in Acetylation

While acetic anhydride alone suffices for acetylation, additives like dimethylaminopyridine (DMAP) can accelerate the reaction. However, excessive catalyst use may esterify the carboxylic acid group, necessitating careful stoichiometric control.

Purification and Characterization

Purification Techniques

- Cyclocondensation Product : Washed sequentially with water and ethanol to remove unreacted aldehydes and salts, followed by vacuum drying.

- Acetylated Derivative : Purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to resolve diastereomers and byproducts.

Table 3. Purity Outcomes by Method

| Compound | Method | Purity Achieved |

|---|---|---|

| 2-(4-Fluorophenyl)-thiazolidine-4-carboxylic acid | Washing | 85–95% |

| (2R,4R)-3-Acetyl derivative | Column chromatography | >95% |

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆) : δ 2.1–2.3 (acetyl CH₃), δ 7.2–7.4 (4-fluorophenyl aromatics), δ 4.1–4.3 (thiazolidine C4-H).

- FT-IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1660 cm⁻¹ (C=O, acetyl).

- HPLC : Retention time 10.5 min (C18 column, acetonitrile/0.1% TFA).

Stereochemical Considerations

The (2R,4R) configuration arises from the stereospecific cyclization of L-cysteine, which imposes a cis arrangement of the 2- and 4-position substituents. Diastereomeric excess can be enhanced by chiral auxiliaries or asymmetric catalysis, though these methods remain under exploration.

Comparative Analysis of Synthetic Methods

Table 4. Method Comparison for Industrial-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

Biologically, thiazolidine derivatives are known for their potential antimicrobial, antifungal, and anti-inflammatory activities. This compound could be investigated for similar properties, contributing to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be explored for its role in modulating biological pathways, potentially leading to new treatments for various diseases.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain targets, while the acetyl and carboxylic acid groups can influence the compound’s solubility and bioavailability.

Biological Activity

The compound (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique stereochemistry and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 269.29 g/mol

- CAS Number : 300579-33-3

The compound features a thiazolidine ring structure with an acetyl group at the 3-position and a para-fluorophenyl substituent at the 2-position. This configuration is significant as it influences the compound's biological interactions and efficacy.

Antitubercular Activity

Preliminary studies indicate that this compound exhibits significant antitubercular properties. Its minimum inhibitory concentration (MIC) against multidrug-resistant tuberculosis strains has been reported at 1.33 μM , showcasing its potential as a therapeutic agent in combating resistant strains of Mycobacterium tuberculosis.

Anti-inflammatory and Anticancer Properties

Research has also explored the compound's anti-inflammatory and anticancer activities. The presence of the fluorophenyl group may enhance its efficacy against certain cancer types. For instance, compounds structurally related to this thiazolidine derivative have shown varying degrees of antiproliferative activity in cancer cell lines, indicating a promising direction for further research in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in inflammatory pathways or cellular proliferation processes .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of Thiazolidine Ring : The initial step often includes the reaction of L-cysteine with appropriate aldehydes to form the thiazolidine core.

- Acetylation : The introduction of the acetyl group is achieved through acetic anhydride or acetyl chloride under controlled conditions.

- Fluorination : The para-fluorophenyl group can be introduced via electrophilic aromatic substitution techniques.

These methods are influenced by various factors such as temperature, solvent choice, and reaction time, which can significantly affect yield and stereochemistry .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | Chlorophenyl instead of fluorophenyl | Antitubercular activity |

| (2S,4S)-3-acetyl-2-(phenyl)-1,3-thiazolidine-4-carboxylic acid | Different stereochemistry | Varying biological effects |

| (2R,4S)-3-acetyl-2-(methylphenyl)-1,3-thiazolidine-4-carboxylic acid | Methylphenyl substituent | Potential anti-inflammatory properties |

This comparative analysis underscores how variations in substituents and stereochemistry can lead to significant differences in biological activity .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Anticancer Activity : A study evaluated the antiproliferative effects of this compound on human colorectal cancer cells with varying p53 status. The IC50 values indicated selective cytotoxicity towards p53-positive cells .

Compound IC50 (μM) HCT116 p53+/+ IC50 (μM) HCT116 p53−/− 4a 4.43 ± 2.13 32.50 ± 1.30 4e 7.50 ± 1.10 >50

These results suggest that modifications to the thiazolidine structure can lead to enhanced selectivity and potency against specific cancer cell lines .

Comparison with Similar Compounds

Stereochemical Considerations

- The (2R,4R) configuration is critical for biological activity in many thiazolidine derivatives. For example, analogs with (2S,4R) stereochemistry exhibit reduced efficacy in angiotensin-converting enzyme (ACE) inhibition .

- Acylation of the N-3 position (e.g., acetyl, benzoyl) locks the stereochemistry, preventing ring-opening and epimerization at C-2 .

Substituent Effects

- Fluorine (Target Compound): The electronegative 4-fluorophenyl group enhances binding affinity in hydrophobic pockets and improves metabolic stability compared to non-halogenated analogs.

- Bromine : The 4-bromophenyl analog has a higher molecular weight (288.16 vs. 283.32) and may exhibit stronger van der Waals interactions.

- Hydroxyl : The 4-hydroxyphenyl derivative has reduced molecular weight (225.26) and increased solubility due to hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.